

Analytical methods for 4-Oxocyclohexanecarboxamide characterization

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Compound of Interest

Compound Name: 4-Oxocyclohexanecarboxamide

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An Expert's Guide to the Analytical Characterization of 4-Oxocyclohexanecarboxamide

In the landscape of pharmaceutical development and chemical synthesis, the rigorous characterization of novel chemical entities is paramount. **4-Oxocyclohexanecarboxamide**, a versatile synthetic intermediate, is no exception. Its unique structure, featuring both a ketone and an amide functional group within a cyclohexane ring, necessitates a multi-faceted analytical approach to confirm its identity, purity, and stability. This guide provides an in-depth comparison of essential analytical methods for the comprehensive characterization of **4-Oxocyclohexanecarboxamide**, grounded in scientific principles and practical expertise.

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the rationale behind the analytical choices, ensuring a robust and reliable characterization workflow.

The Analytical Imperative: A Multi-Technique Approach

No single analytical technique can provide a complete picture of a chemical compound. A synergistic approach, leveraging the strengths of various methods, is essential for unambiguous characterization. For **4-Oxocyclohexanecarboxamide**, we will explore a suite of techniques designed to probe its structure, purity, and physical properties. The primary methods covered in this guide are:

- High-Performance Liquid Chromatography (HPLC): For assessing purity and quantifying impurities.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation.
- Mass Spectrometry (MS): For confirming molecular weight and elemental composition.
- Fourier-Transform Infrared (FTIR) Spectroscopy: For identifying key functional groups.
- Thermal Analysis (TG/DSC): For evaluating thermal stability and phase transitions.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

HPLC is a cornerstone technique for separating, identifying, and quantifying each component in a mixture.^[1] For **4-Oxocyclohexanecarboxamide**, HPLC is crucial for determining its purity, identifying any synthetic byproducts, and quantifying degradation products in stability studies.

The Rationale Behind Method Selection

A reverse-phase HPLC (RP-HPLC) method is the logical choice for **4-Oxocyclohexanecarboxamide** due to its moderate polarity. A C18 column provides excellent resolving power for separating the target compound from potential impurities, such as unreacted starting materials or side-products. UV detection is suitable as the carbonyl and amide groups exhibit some UV absorbance.

Experimental Protocol: Purity Determination by RP-HPLC

Objective: To determine the purity of a **4-Oxocyclohexanecarboxamide** sample and quantify any impurities.

Instrumentation and Conditions:

- System: Isocratic High-Pressure Liquid Chromatography system with a UV detector.^[2]
- Column: C18, 250 mm x 4.6 mm, 5 μ m particle size.

- Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v). The exact ratio should be optimized for best separation.[2]
- Flow Rate: 1.0 mL/min.[3]
- Injection Volume: 10 μ L.
- Detector Wavelength: 210 nm.
- Column Temperature: 25 $^{\circ}$ C.

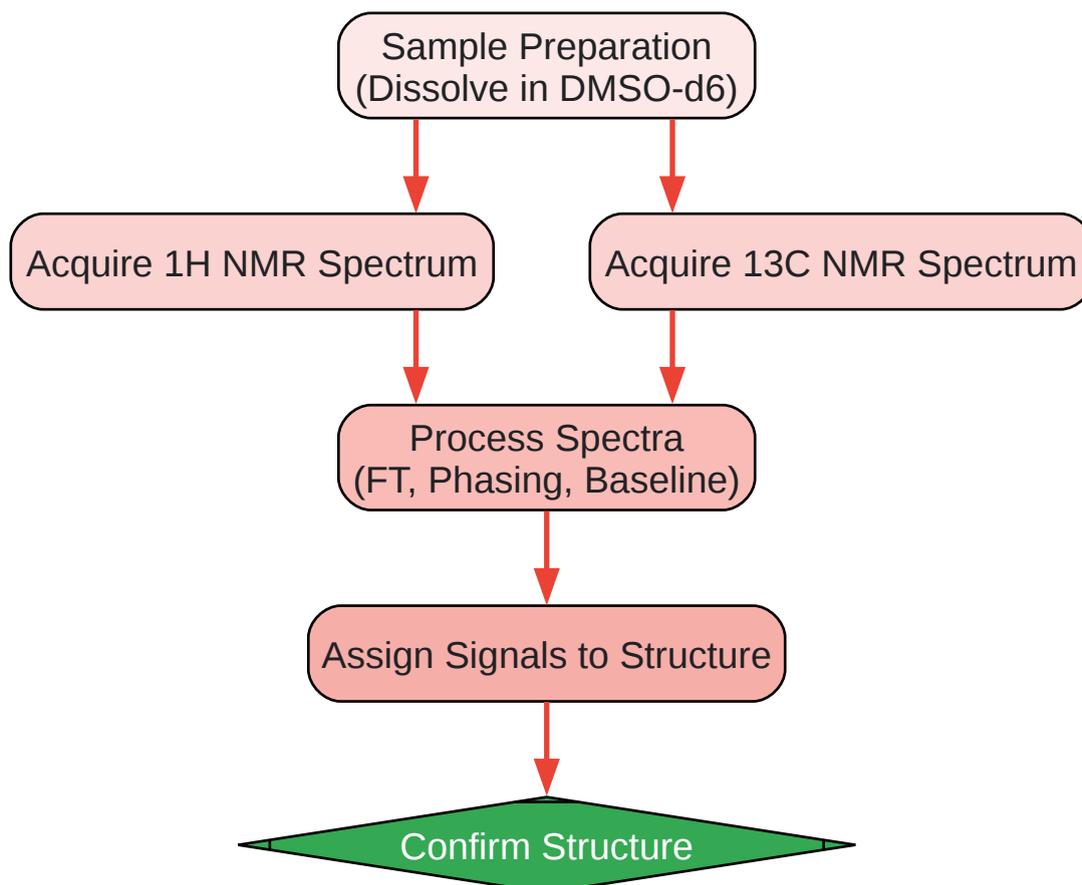
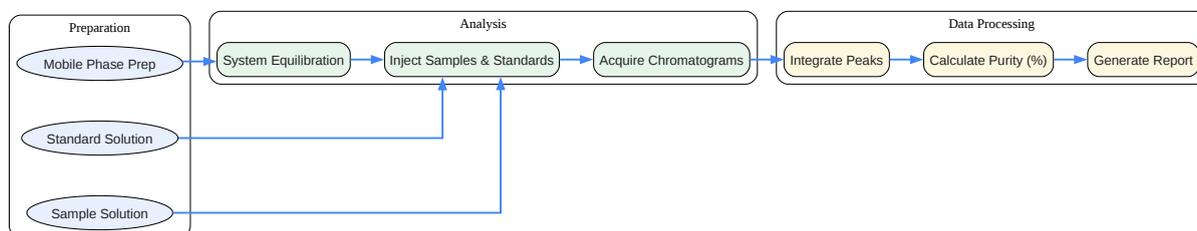
Procedure:

- Standard Preparation: Accurately weigh approximately 10 mg of **4-Oxocyclohexanecarboxamide** reference standard and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
- Sample Preparation: Prepare a sample solution of the test article at the same concentration as the standard.
- System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[3]
- Analysis: Inject the standard and sample solutions in duplicate.
- Data Processing: Integrate the peak areas of all components in the chromatograms. Calculate the purity of the sample by the area percent method.

Data Presentation

Parameter	Expected Result
Retention Time (tR) of 4-Oxocyclohexanecarboxamide	Dependent on final method conditions
Purity (%)	>99.0% (for high-purity grade)
Relative Retention Times (RRT) of Impurities	Documented for known impurities

Workflow Diagram: HPLC Purity Analysis



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Caption: Workflow for NMR-based structural confirmation.

Mass Spectrometry (MS): Molecular Weight and Formula Verification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of **4-Oxocyclohexanecarboxamide** and, with high-resolution instruments, for verifying its elemental formula.

The Rationale Behind MS Technique Selection

Electrospray ionization (ESI) is a soft ionization technique well-suited for a moderately polar molecule like **4-Oxocyclohexanecarboxamide**, as it minimizes fragmentation and typically produces a prominent protonated molecule $[M+H]^+$. High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula. [4]

Experimental Protocol: ESI-HRMS

Objective: To confirm the molecular weight and elemental formula of **4-Oxocyclohexanecarboxamide** ($C_7H_{11}NO_2$).

Instrumentation:

- Mass Spectrometer: ESI source coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
- Ionization Mode: Positive ion mode.
- Sample Infusion: Direct infusion via a syringe pump or coupled with an HPLC system.

Procedure:

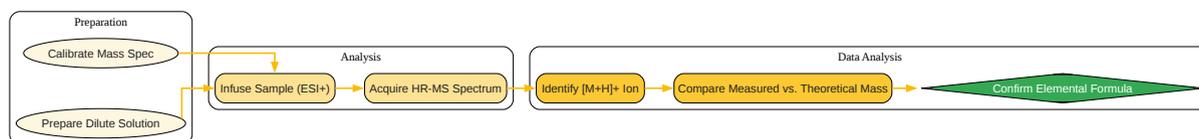
- Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 $\mu\text{g/mL}$) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.

- Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
- Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum over an appropriate m/z range.
- Data Analysis: Determine the m/z of the most abundant ion, typically the $[M+H]^+$ adduct. Compare the measured accurate mass with the theoretical mass to confirm the elemental formula.

Data Presentation

Parameter	Theoretical Value	Observed Value
Molecular Formula	$C_7H_{11}NO_2$	-
Exact Mass	141.07898	-
$[M+H]^+$ (Theoretical)	142.08626	-
$[M+H]^+$ (Observed)	-	Within 5 ppm of theoretical

Workflow Diagram: MS Molecular Weight Confirmation



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Caption: Workflow for HR-MS analysis and formula confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. [5] It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations. For **4-Oxocyclohexanecarboxamide**, FTIR is used to confirm the presence of the characteristic ketone (C=O) and amide (-CONH₂) functional groups.

The Rationale Behind FTIR Analysis

The distinct vibrational frequencies of the ketone and amide groups serve as a unique "fingerprint" for **4-Oxocyclohexanecarboxamide**. Attenuated Total Reflectance (ATR)-FTIR is a convenient sampling technique that requires minimal sample preparation. [6]

Experimental Protocol: ATR-FTIR

Objective: To identify the key functional groups in **4-Oxocyclohexanecarboxamide**.

Instrumentation:

- Spectrometer: FTIR spectrometer equipped with an ATR accessory.

Procedure:

- Background Scan: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
- Sample Scan: Acquire the IR spectrum of the sample, typically over the range of 4000-400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

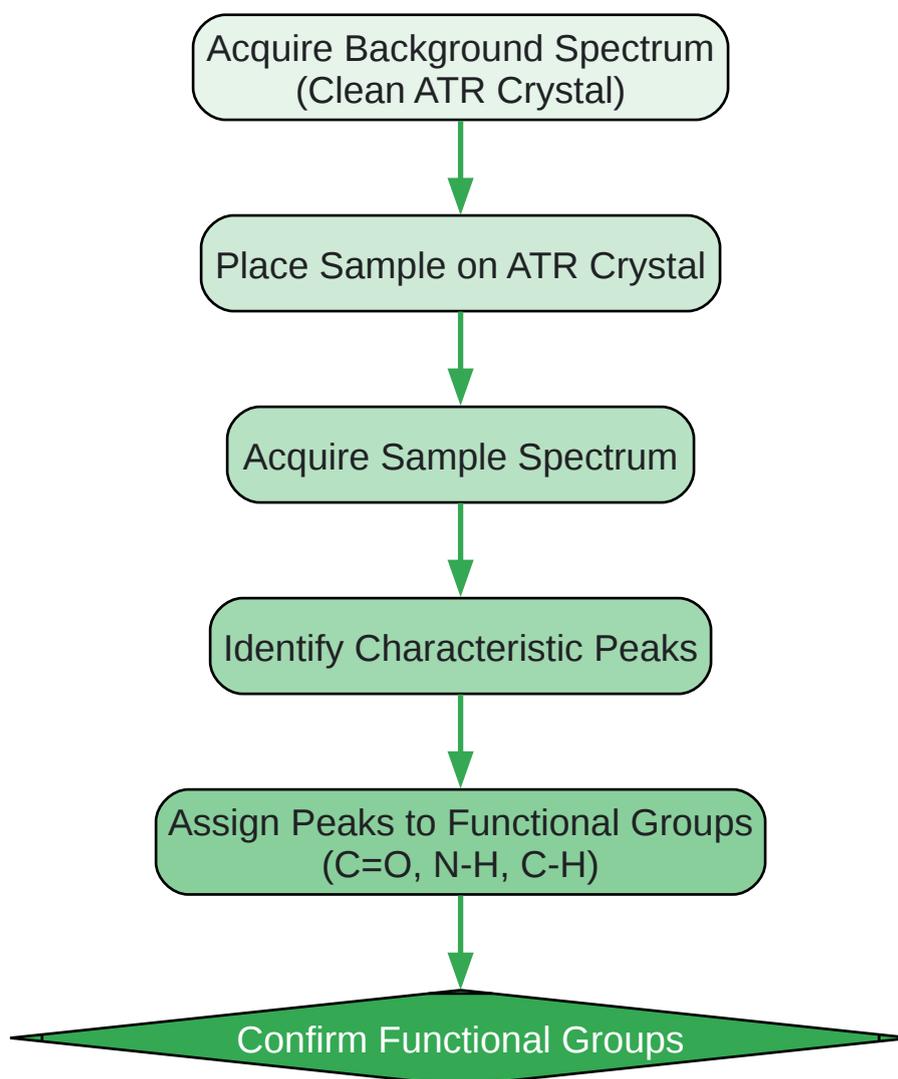
Data Presentation

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350, ~3180	Strong, Broad	N-H stretching (amide)
~2930, ~2860	Medium	C-H stretching (aliphatic)
~1710	Strong, Sharp	C=O stretching (ketone)
~1650	Strong, Sharp	C=O stretching (Amide I)
~1620	Medium	N-H bending (Amide II)

(Note: Wavenumbers are approximate.)

[7]

Workflow Diagram: FTIR Functional Group Analysis



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Caption: Workflow for FTIR functional group identification.

Thermal Analysis: Assessing Stability and Physical Properties

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide critical information about the thermal stability, melting point, and polymorphic transitions of a material. [8]

The Rationale Behind Thermal Analysis

- DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and detect any phase transitions.
- TGA measures the change in mass of a sample as a function of temperature. It is used to determine the onset of thermal decomposition.

Experimental Protocol: DSC and TGA

Objective: To determine the melting point and thermal decomposition temperature of **4-Oxocyclohexanecarboxamide**.

Instrumentation:

- DSC: Differential Scanning Calorimeter.
- TGA: Thermogravimetric Analyzer.

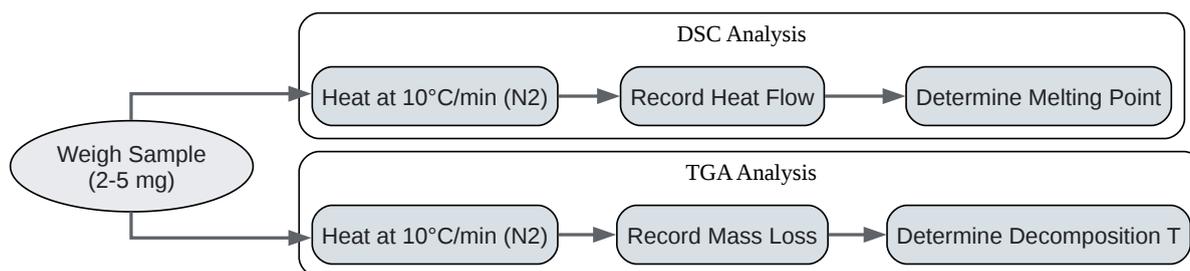
Procedure:

- Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate aluminum pan (for DSC) or ceramic/platinum pan (for TGA).
- DSC Analysis: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min). Record the heat flow to identify the melting endotherm.
- TGA Analysis: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min). Record the mass loss to determine the decomposition temperature.

Data Presentation

Technique	Parameter	Observed Value
DSC	Melting Point (Onset)	To be determined
DSC	Melting Point (Peak)	To be determined
TGA	Onset of Decomposition (T_o)	To be determined
TGA	Temperature at 5% Mass Loss ($T_{5\%}$)	To be determined

Workflow Diagram: Thermal Analysis



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Caption: Workflow for DSC and TGA thermal characterization.

Conclusion

The comprehensive characterization of **4-Oxocyclohexanecarboxamide** is a critical step in its development and application. By employing a strategic combination of analytical techniques—HPLC for purity, NMR for structure, MS for molecular weight, FTIR for functional groups, and thermal analysis for stability—researchers can build a complete and robust data package. This multi-technique approach, grounded in sound scientific principles and meticulous execution, ensures the identity, quality, and reliability of this important chemical entity.

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